molecular formula C₂H₈NNaO₂S₂ B121830 Sodium methyldithiocarbamate dihydrate CAS No. 6734-80-1

Sodium methyldithiocarbamate dihydrate

Cat. No.: B121830
CAS No.: 6734-80-1
M. Wt: 183.23 g/mol
InChI Key: QRQDRWKSESXODM-UHFFFAOYSA-M
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Description

Sodium methyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula CH₃NHCS₂Na·2H₂O. It is a sodium salt of methyldithiocarbamic acid and is commonly used as a soil fumigant, pesticide, herbicide, and fungicide. The compound exists as a colorless dihydrate but is most commonly encountered as an aqueous solution .

Mechanism of Action

Target of Action

Sodium methyldithiocarbamate dihydrate, also known as Metham-sodium hydrate, is primarily used as a pesticide, herbicide, and fungicide . Its primary targets are a variety of fungi, bacteria, plants, and insects . It also has broad effects on cellular signaling and the expression of effector molecules of inflammation .

Mode of Action

The compound’s mode of action is through the inhibition of metal-dependent and sulfhydryl enzyme systems in its targets . This inhibition disrupts the normal functioning of these organisms, leading to their death or growth inhibition .

Biochemical Pathways

Upon exposure to the environment, Metham-sodium hydrate decomposes into methyl isothiocyanate and other sulfur compounds . These compounds can further interact with various biochemical pathways, affecting the normal functioning of targeted organisms .

Pharmacokinetics

It is known that the compound is nonpersistent in the environment as it decomposes rather quickly to toxic methyl isothiocarbamate and carbon disulfide .

Result of Action

The result of Metham-sodium hydrate’s action is the effective control of a variety of pests and pathogens. In addition, it has been found to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Metham-sodium hydrate. For instance, upon exposure to the environment, the compound decomposes into other compounds, influencing its efficacy . Furthermore, environmental incidents, such as spills, can lead to significant ecological impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyldithiocarbamate dihydrate is typically synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the product is typically isolated by crystallization or precipitation. The compound is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium methyldithiocarbamate dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Sodium methyldithiocarbamate dihydrate is unique due to its specific use as a soil fumigant and its ability to decompose into methyl isothiocyanate, which is highly effective in pest control. Its strong metal-binding capacity also makes it a valuable chelating agent in various chemical processes .

Properties

IUPAC Name

sodium;N-methylcarbamodithioate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYJDHVIAMJIIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NNaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6734-80-1
Record name Carbamodithioic acid, methyl-, monosodium salt, dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAM-SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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